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Compound Focus: Cloperastine Fendizoate

CAS No.: 85187-37-7

Cat. No.: S584561

Introduction & Regulatory Context

Cloperastine is a centrally-acting antitussive agent with additional antihistaminic and papaverine-like
activity, widely used in cough treatment for various population groups including adults, adolescents, and
children [1]. The drug is administered as either a hydrochloride or fendizoate salt, with a typical adult daily
dose of up to 106.2 mg of cloperastine fendizoate [1]. The manufacturing process of cloperastine involves a
multi-step synthesis where genotoxic impurities (GTIs) may be introduced or formed as by-products [1].
These impurities pose significant safety concerns due to their potential to cause genetic mutations and
chromosomal damage even at trace levels, necessitating stringent analytical control strategies in compliance

with regulatory standards from agencies including the FDA and European Medicines Agency [1] [2].

The Threshold of Toxicological Concern (TTC) established by regulatory authorities provides a framework
for controlling GTIs, with a general threshold of 1.5 pg/day intake considered acceptable for most genotoxic
impurities [1] [3]. For cloperastine fendizoate, this translates to a concentration limit of 14 pg/g (ppm) for
individual GTIs in the active pharmaceutical ingredient (API), based on the maximum daily dose [1]. This
low threshold presents significant analytical challenges requiring highly sensitive and specific methods

capable of detecting these impurities at trace levels amidst a complex API matrix [1].
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Genotoxic Impurities Profile in Cloperastine

The genotoxic impurities potentially present in cloperastine fendizoate originate from its synthetic pathway,
specifically during the second manufacturing step where p-toluenesulfonic acid reacts with 2-chloroethanol
(2-CE) and methanol [1]. This reaction can lead to the formation of sulfonate esters through a two-stage
equilibrium reaction involving protonation of the alcohol followed by nucleophilic displacement [1]. Three

primary GTIs have been identified and characterized for cloperastine fendizoate:

e 2-chloroethanol (2-CE): An alkyl halide reagent with known alkylating properties and genotoxic
potential [1]

¢ Methyl p-toluenesulfonate (MPTS): A sulfonate ester formed as a reaction by-product, classified as
a DNA-reactive genotoxin [1]

¢ 2-Chloroethyl p-toluenesulfonate (CEPTS): Another sulfonate ester by-product with potential
carcinogenicity concerns [1]

These impurities represent different analytical challenges due to their varying physicochemical properties,
particularly volatility and polarity, making simultaneous analysis impractical and necessitating multiple
analytical techniques [1]. Additionally, cloperastine is susceptible to degradation under various stress
conditions. Forced degradation studies have demonstrated significant degradation under basic (22.86%),
acidic (20.68%), and oxidative (12.86%) conditions after 45 minutes [4]. A major degradation product
identified via MS/MS analysis has a m/z of 105.03, corresponding to benzaldehyde formed via ether bond

cleavage under all stress conditions [4].

Table 1: Characteristics of Genotoxic Impurities in Cloperastine

Impurity Chemical Category Origin in Synthesis Genotoxic Mechanism Molecular Weight

2-CE Alkyl halide Starting material Alkylating agent 80.5 g/mol
MPTS Sulfonate ester Process by-product DNA alkylation 186.2 g/mol
CEPTS Sulfonate ester Process by-product ~ DNA alkylation 220.7 g/mol

Analytical Methods Overview
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The control strategy for genotoxic impurities in cloperastine fendizoate requires two orthogonal
chromatographic techniques due to the diverse chemical properties of the target analytes [1]. A single method
for simultaneous determination of all GTIs is not feasible, necessitating the implementation of both GC-MS
and HPLC-DAD methodologies [1] [3].

GC-MS Method for Volatile Impurity

The GC-MS method has been specifically developed and validated for the determination of 2-chloroethanol
(2-CE), which exhibits sufficient volatility for gas chromatographic analysis [1] [3]. This method employs
single ion-monitoring (SIM) mode at m/z 80, which provides enhanced sensitivity and selectivity for trace-
level detection of 2-CE in the API matrix [1]. The instrumentation and conditions are optimized to achieve

the required detection limit of 1.7 mg/L, well below the specified concentration limit [5].

HPLC-DAD Method for Non-Volatile Impurities

The HPLC-DAD method has been developed for the determination of sulfonate esters (MPTS and CEPTS),
which lack the volatility required for GC analysis [1] [3]. This method utilizes a SymmetryShield RP8
column with UV detection at 227 nm, providing the necessary sensitivity and resolution to separate these
impurities from the API and from each other [1] [3]. The method employs a phosphate buffer (pH 3.0)-
methanol mobile phase containing 10% acetonitrile, optimized through extensive method development

studies to achieve adequate separation efficiency [1].

Table 2: Analytical Methods for Genotoxic Impurities in Cloperastine

Parameter GC-MS Method (2-CE) HPLC-DAD Method (MPTS, CEPTS)

Analytical Gas Chromatography-Mass High-Performance Liquid Chromatography

Technique Spectrometry with Diode Array Detection

Column Factor Four VF-23ms (30 m x SymmetryShield RP8 (250 mm x 4.6 mm, 5
0.25 mm 1.D., 0.25 pm) pm)

Temperature Not specified 50°C
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Parameter GC-MS Method (2-CE) HPLC-DAD Method (MPTS, CEPTS)

Mobile Phase Not applicable Phosphate buffer (pH 3.0; 10 mM)-methanol
(containing 10% ACN) (45:55, v/v)

Flow Rate Not specified 1.7 mL/min

Detection SIM mode at m/z 80 UV at 227 nm

Injection Not specified 80 pL

Volume

Sample SAX-SPE cleanup SAX-SPE cleanup with 1:1 water dilution

Preparation

LOD 1.7 mg/L [5] MPTS: 11.2 mg/L; CEPTS: 2.1 mg/L [5]

The following workflow diagram illustrates the comprehensive analytical strategy for genotoxic impurity

determination in cloperastine:
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Cloperastine Fendizoate Sample

or MPTS & CEPTS

Results Interpretation &
Report Generation
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Experimental Protocols

Sample Preparation Protocol

4.1.1 Solid Phase Extraction (SPE) Cleanup
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The sample preparation begins with a critical cleanup step using Strong Anion-Exchange (SAX) Solid
Phase Extraction to remove the fendizoate counterion from the cloperastine fendizoate sample [1] [3]. This
step is essential due to the low volatility of fendizoate and its high concentration in the raw material, which

could interfere with both GC-MS and HPLC-DAD analyses [1]. The procedure involves the following steps:

¢ Conditioning: Condition the SAX-SPE cartridge with 5-10 mL of methanol followed by 5-10 mL of
water

e Sample Loading: Dissolve an appropriate amount of cloperastine fendizoate sample in water and
load onto the conditioned SAX cartridge

e Washing: Wash the cartridge with 5-10 mL of water to remove interfering components while retaining
the target impurities

e Elution: Elute the genotoxic impurities using an appropriate organic solvent (method-specific)

¢ Dilution: For HPLC-DAD analysis, dilute the SPE eluate 1:1 (v/v) with water to achieve the required
sensitivity [1] [3]

Chromatographic Analysis Procedures

4.2.1 GC-MS Analysis for 2-CE

The GC-MS analysis for 2-chloroethanol determination should be performed according to the following

protocol:

¢ Instrument Setup:

o Configure the GC-MS system with a Factor Four VF-23ms capillary column (30 m x 0.25 mm
[.D., 0.25 pm film thickness)

o Set the mass spectrometer to Single lon Monitoring (SIM) mode at m/z 80

o Optimize the temperature program based on method validation data [1]

e Analysis Procedure:

[¢]

Inject the processed sample solution following SAX-SPE cleanup

Perform chromatography using the validated temperature program

Monitor the SIM channel at m/z 80 for 2-CE detection

Calculate the 2-CE concentration against calibrated reference standards [1] [3]

[e]

[e]

o

4.2.2 HPLC-DAD Analysis for Sulfonate Esters

The HPLC-DAD analysis for MPTS and CEPTS should be performed according to the following protocol:
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¢ Instrument Setup:

o Equilibrate the HPLC system with a SymmetryShield RP8 column (250 mm x 4.6 mm, 5 pm)
maintained at 50°C

o Prepare the mobile phase consisting of phosphate buffer (pH 3.0; 10 mM) and methanol
(containing 10% ACN) in 45:55 (v/v) ratio

o Set the flow rate to 1.7 mL/min and the detection wavelength to 227 nm [1] [3]

e Analysis Procedure:

o Inject 80 pL of the processed sample solution (after SAX-SPE cleanup and 1:1 water dilution)

o Perform chromatography under isocratic conditions using the validated mobile phase

o Monitor the eluent at 227 nm and record the chromatogram

o ldentify MPTS and CEPTS peaks based on retention time comparison with certified reference
standards

o Quantify impurities using calibrated reference curves [1] [3]

Method Validation

The analytical methods for genotoxic impurities in cloperastine fendizoate have been validated according to
ICH guidelines, with particular emphasis on specificity and sensitivity parameters required for limit tests [1]
[3]. The validation approach addresses the unique challenges of detecting trace-level genotoxic impurities in

the presence of a high concentration API matrix.

Specificity and Selectivity

Specificity has been demonstrated for both methods through resolution of the target impurities from each
other and from the drug substance [1]. For the GC-MS method, specificity is achieved through
chromatographic separation combined with mass spectrometric detection at m/z 80, which provides high
selectivity for 2-CE [1]. For the HPLC-DAD method, the chromatographic conditions have been optimized
to achieve baseline separation of MPTS and CEPTS from each other and from any interfering peaks from the
drug substance [1] [3]. The methods successfully demonstrate the absence of interference peaks at the

retention times of the target analytes in blank samples.
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Sensitivity and Detection Limits

The methods have been validated to achieve the required sensitivity levels necessary to detect the genotoxic

impurities at the specified concentration limit of 14 ppm [1]. The Limits of Detection (LOD) established for

each impurity are as follows:

e 2-CE: LOD of 1.7 mg/L by GC-MS [5]
e MPTS: LOD of 11.2 mg/L by HPLC-DAD [5]
e CEPTS: LOD of 2.1 mg/L by HPLC-DAD [5]

These detection limits ensure that the methods can reliably detect the target GTIs well below the

concentration limit, providing adequate safety margins for quality control purposes [1]. The LOD values

were determined based on signal-to-noise ratios of 3:1, as recommended by ICH guidelines [1] [3].

Table 3: Method Validation Parameters for GTIs in Cloperastine

Validation GC-MS Method (2- HPLC-DAD Method HPLC-DAD Method

Parameter CE) (MPTS) (CEPTS)

Specificity No interference from No interference from API No interference from API
API

LOD 1.7 mg/L 11.2 mg/L 2.1 mg/L

Linearity Range Not specified Not specified Not specified

Precision Not specified Not specified Not specified

Accuracy Not specified Not specified Not specified

System Suitability  Resolution from APl >  Resolution from APl > 2
2

Stability and Degradation Implications

Resolution from API > 2

Cloperastine demonstrates significant susceptibility to degradation under various stress conditions, which

has important implications for impurity control strategies [4]. Forced degradation studies reveal that the drug
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substance undergoes substantial degradation under basic (22.86%), acidic (20.68%), and oxidative (12.86%)
conditions when exposed for 45 minutes [4]. These findings highlight the importance of appropriate

storage conditions and formulation strategies to minimize degradation throughout the product lifecycle.

The identification of benzaldehyde (m/z 105.03) as a major degradation product across all stress conditions
indicates that ether bond cleavage is a primary degradation pathway for cloperastine [4]. This degradation
product forms through hydroelytic cleavage of the ether linkage in the cloperastine molecule, a process
accelerated under both acidic and basic conditions [4]. While benzaldehyde itself is not classified as a
genotoxic impurity, its formation indicates potential stability issues that require monitoring during drug

product development and storage.

The relationship between synthetic impurities and degradation products in cloperastine can be visualized as

follows:

Synthetic Process Stress Conditions

Click to download full resolution via product page

Conclusion

The comprehensive analytical strategy presented in this application note provides robust and reliable

methods for the detection and quantification of genotoxic impurities in cloperastine fendizoate. The
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implementation of orthogonal chromatographic techniques (GC-MS and HPLC-DAD) addresses the
challenge of analyzing impurities with diverse physicochemical properties, while the incorporation of SAX-
SPE cleanup effectively eliminates matrix interference from the drug substance [1] [3]. The validated
methods demonstrate adequate sensitivity and specificity to control 2-CE, MPTS, and CEPTS at the
required concentration limit of 14 ppm, ensuring compliance with regulatory guidelines for genotoxic

impurities [1].

When applied to the analysis of five different batches of cloperastine fendizoate, these methods confirmed
that all three target genotoxic impurities were below the established concentration limits, demonstrating the
effectiveness of the control strategy [1] [3]. Additionally, the forced degradation studies provide valuable
insights into the stability profile of cloperastine, identifying benzaldehyde as a significant degradation
product formed under various stress conditions [4]. These methods provide pharmaceutical manufacturers
with robust analytical tools for ensuring the safety and quality of cloperastine-containing drug products,

ultimately protecting patient health while meeting rigorous regulatory standards.

Need Custom Synthesis?

Email: info@smolecule.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for

diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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